

Understanding the chemical structure of tetranor-PGFM

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Compound of Interest

Compound Name: tetranor-PGFM

Cat. No.: B031682

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An In-depth Technical Guide to the Chemical Structure of **Tetranor-PGFM**

Introduction

Tetranor-prostaglandin F metabolite (**tetranor-PGFM**) is a significant end-product of the metabolic degradation of prostaglandin F₂ α (PGF₂ α). As PGF₂ α is an important lipid mediator involved in various physiological and pathological processes, including inflammation and reproduction, its direct measurement is often impractical due to its rapid metabolism and short half-life.^{[1][2]} Consequently, the quantification of its stable, major urinary metabolites like **tetranor-PGFM** serves as a reliable and accurate method for assessing the in vivo biosynthesis of PGF₂ α .^[1] This guide provides a detailed overview of the chemical structure, properties, metabolic pathways, and analytical methodologies related to **tetranor-PGFM** for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

Tetranor-PGFM is a dicarboxylic acid derived from the parent PGF₂ α structure through enzymatic oxidation and reduction followed by two cycles of β -oxidation, which removes four carbon atoms ("tetranor").^[1] Its formal chemical name is 9 α ,11 α -dihydroxy-15-oxo-13,14-dihydro-2,3,4,5-tetranor-prostan-1,20-dioic acid.

Table 1: Chemical Identifiers for **Tetranor-PGFM**

Identifier	Value	Source(s)
IUPAC Name	8-[(1R,2R,3S,5R)-2-(2-carboxyethyl)-3,5-dihydroxycyclopentyl]-6-oxooctanoic acid	[3]
Molecular Formula	C ₁₆ H ₂₆ O ₇	[3][4][5]
Synonyms	tetranor-Prostaglandin F Metabolite, 2,3,4,5-tetranor-PGFM, PGF-MUM	[3][6]
CAS Number	23109-94-6	[4][5][7]
SMILES	C1--INVALID-LINK-- CCC(=O)O)CCC(=O)CCCCC(=O)O">C@HO	[3][8]
InChI	InChI=1S/C16H26O7/c17-10(3-1-2-4-15(20)21)5-6-11-12(7-8-16(22)23)14(19)9-13(11)18/h11-14,18-19H,1-9H2,(H,20,21)(H,22,23)/t11-,12-,13-,14+/m1/s1	[3]

| InChIKey | IGRHJCFWWOQYQE-SYQHCUMBSA-N |[3] |

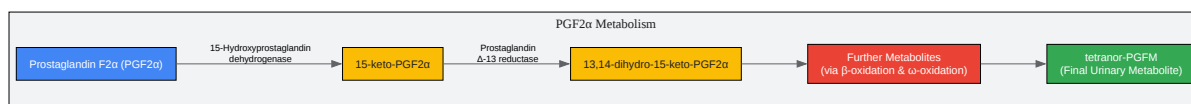
Table 2: Physical and Chemical Properties of **Tetranor-PGFM**

Property	Value	Source(s)
Molar Mass	330.37 g/mol (also reported as 330.4 g/mol)	[3][4][5]
Monoisotopic Mass	330.16785316 Da	[3][8]
Predicted XlogP	-0.4	[8]

| Classification | Fatty Acyls > Eicosanoids > Prostaglandins |[3] |

Metabolic Pathway

The biosynthesis of **tetranor-PGFM** originates from arachidonic acid, which is first converted to Prostaglandin H₂ (PGH₂) by cyclooxygenase (COX) enzymes.[9][10] PGH₂ is then converted to PGF₂α.[9][10] The subsequent metabolism of PGF₂α into its urinary metabolite, **tetranor-PGFM**, involves several key enzymatic steps primarily occurring in the kidneys and other tissues.[11] This pathway includes oxidation of the 15-hydroxyl group, reduction of the C13-C14 double bond, and subsequent β-oxidation of both the carboxylic acid side chain (α-chain) and the alkyl side chain (ω-chain).[11]



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Caption: Metabolic conversion of Prostaglandin F₂α to **tetranor-PGFM**.

Quantitative Data

As a key biomarker, the concentration of **tetranor-PGFM** in urine has been quantified to reflect systemic PGF₂α production. Excretion levels can vary based on gender and physiological state, such as pregnancy.

Table 3: Urinary Excretion of **Tetranor-PGFM** in Humans

Population	Excretion Rate (µg / 24 hours)	Source(s)
Healthy Males	11 - 59	
Healthy Females (non-pregnant)	7 - 13	

| Pregnant Females | 2 to 5-fold higher than non-pregnant levels |

Experimental Protocols

The gold standard for the quantification of **tetranor-PGFM** and other eicosanoids in biological fluids is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[\[12\]](#)[\[13\]](#) This method offers high sensitivity and specificity. Immunoassays are also used but may be limited by cross-reactivity.[\[12\]](#)[\[14\]](#)

Protocol: Quantification of Tetranor-PGFM in Human Urine by LC-MS/MS

This protocol is a representative example based on established methods for tetranor prostaglandin analysis.[\[13\]](#)[\[15\]](#)[\[16\]](#)

1. Sample Preparation and Solid-Phase Extraction (SPE)

- Thaw frozen urine samples at 4°C.
- Centrifuge a 1 mL aliquot of urine to remove particulate matter.
- To the supernatant, add an internal standard (e.g., deuterated **tetranor-PGFM-d₆**) to a final concentration of approximately 2 ng/mL. This corrects for analyte loss during sample processing.
- Acidify the sample with 0.1% formic acid to a pH of ~3 to ensure the analyte is in a neutral form for efficient extraction.
- Condition an SPE cartridge (e.g., C18) with methanol followed by acidified water.

- Load the acidified urine sample onto the SPE cartridge.
- Wash the cartridge with a low-percentage organic solvent (e.g., 10% methanol in water) to remove hydrophilic impurities.
- Elute the analyte from the cartridge using methanol or another suitable organic solvent (e.g., methyl acetate).[\[13\]](#)[\[15\]](#)
- Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume (e.g., 100 µL) of the initial LC mobile phase.

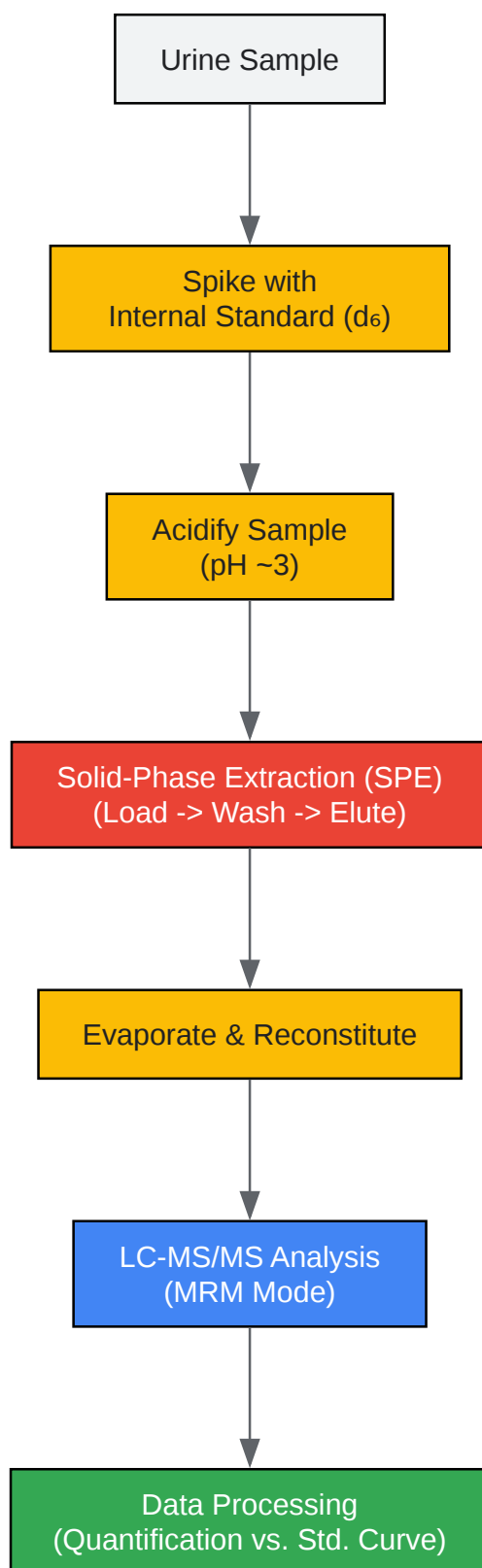
2. LC-MS/MS Analysis

- Liquid Chromatography (LC):
 - Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm).[\[12\]](#)
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
 - Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by re-equilibration.
 - Flow Rate: 0.2 - 0.4 mL/min.
 - Injection Volume: 5 - 10 µL.
- Tandem Mass Spectrometry (MS/MS):
 - Ionization: Electrospray Ionization (ESI) in negative mode.
 - Analysis Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions: Specific precursor-to-product ion transitions for both **tetranor-PGFM** and its deuterated internal standard must be determined and optimized. For tetranor-PGEM, a related compound, transitions have been established, and a similar process would be followed for **tetranor-PGFM**.[\[13\]](#)[\[16\]](#)

3. Quantification

- Generate a calibration curve using known concentrations of a certified **tetranor-PGFM** standard.

- Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
- Determine the concentration of **tetranor-PGFM** in the sample by interpolating from the linear regression of the calibration curve.
- Normalize the final concentration to urinary creatinine levels to account for variations in urine dilution.[\[17\]](#)



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Caption: Experimental workflow for **tetranor-PGFM** quantification.

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